4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine 4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17668137
InChI: InChI=1S/C7H7ClN6/c1-14-4(2-3-10-14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13)
SMILES:
Molecular Formula: C7H7ClN6
Molecular Weight: 210.62 g/mol

4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine

CAS No.:

Cat. No.: VC17668137

Molecular Formula: C7H7ClN6

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine -

Specification

Molecular Formula C7H7ClN6
Molecular Weight 210.62 g/mol
IUPAC Name 4-chloro-6-(2-methylpyrazol-3-yl)-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C7H7ClN6/c1-14-4(2-3-10-14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13)
Standard InChI Key MRCKEBNGAKNJFD-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)C2=NC(=NC(=N2)Cl)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Configuration

The compound’s structure consists of a 1,3,5-triazine ring substituted at the 4-position with a chlorine atom, the 6-position with a 1-methyl-1H-pyrazol-5-yl group, and the 2-position with an amino group. The triazine ring’s electron-deficient nature facilitates nucleophilic substitution reactions, while the pyrazole moiety introduces steric and electronic complexity. The methyl group on the pyrazole nitrogen enhances stability by reducing susceptibility to oxidative degradation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H7ClN6\text{C}_7\text{H}_7\text{ClN}_6
Molecular Weight210.62 g/mol
IUPAC Name4-chloro-6-(2-methylpyrazol-3-yl)-1,3,5-triazin-2-amine
Canonical SMILESCN1C(=CC=N1)C2=NC(=NC(=N2)Cl)N
PubChem CID83241230

Spectroscopic and Computational Insights

While experimental spectral data (e.g., 1H^1\text{H}-NMR, IR) for this compound are unavailable, comparisons to analogous systems suggest characteristic signals. For instance:

  • The triazine ring’s chlorine atom would appear as a singlet in 1H^1\text{H}-NMR due to its lack of neighboring protons .

  • The pyrazole protons typically resonate between δ 6.5–8.5 ppm, split by coupling with adjacent nitrogens .
    Computational studies using density functional theory (DFT) could predict bond angles and charge distribution, aiding in reactivity assessments.

Synthesis and Preparation

General Strategies for s-Triazine Derivatives

The synthesis of s-triazines often involves cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a starting material due to its three reactive chlorine atoms, which permit sequential substitution . For 4-Chloro-6-(1-methyl-1H-pyrazol-5-YL)-1,3,5-triazin-2-amine, a plausible route involves:

  • Selective Chlorine Substitution: Reacting cyanuric chloride with 1-methyl-1H-pyrazol-5-amine under controlled conditions (0–5°C, acetone/water, NaHCO3_3) to replace one chlorine atom .

  • Amination: Introducing an amino group at the 2-position via nucleophilic displacement of a second chlorine atom using aqueous ammonia or a protected amine.

Table 2: Synthetic Pathways for Analogous Compounds

StepReagents/ConditionsYieldReference
ChlorinationCyanuric chloride, pyrazole amine, NaHCO3_3, 0°C75–85%
AminationNH3_3/H2_2O, rt, 12 h60–70%

One-Pot and Catalytic Methods

Recent advances in one-pot synthesis, such as acetic acid–mediated cyclization, offer efficient routes to pyrazolyl-triazine hybrids . For example, β-diketones condensed with hydrazinyl-triazines in ethanol–acetic acid yield fused pyrazole-triazine systems in >80% yields . Adapting these methods could streamline the production of the target compound.

Physicochemical Properties

Stability and Reactivity

The chlorine atom at the 4-position renders the compound electrophilic, making it susceptible to nucleophilic attack (e.g., by amines, alkoxides). The amino group at the 2-position may participate in hydrogen bonding, enhancing solubility in polar solvents. Thermal stability is expected to be moderate, with decomposition temperatures inferred to exceed 150°C based on triazine analogs .

Solubility and Partition Coefficients

Predicted logP values (using software like ACD/Labs) suggest moderate lipophilicity (~1.5–2.5), indicating balanced solubility in both aqueous and organic media. This property is advantageous for pharmaceutical formulations requiring membrane permeability.

Biological and Industrial Applications

Agrochemical Applications

In agrochemistry, chlorotriazines serve as herbicides (e.g., atrazine), inhibiting photosynthesis in weeds. The pyrazole moiety may enhance soil persistence or target specificity, though environmental toxicity studies are needed.

Research Gaps and Future Directions

Unexplored Pharmacological Profiles

Comprehensive in vitro and in vivo studies are required to evaluate this compound’s therapeutic potential. Priority assays should include:

  • Cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

  • Kinase inhibition profiling.

  • Pharmacokinetic studies (e.g., metabolic stability, plasma protein binding).

Synthetic Optimization

Improving atom economy and reducing reaction steps remain critical. Catalytic methods using transition metals (e.g., Pd-catalyzed couplings) or biocatalysts could enhance efficiency .

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